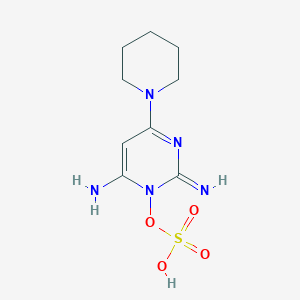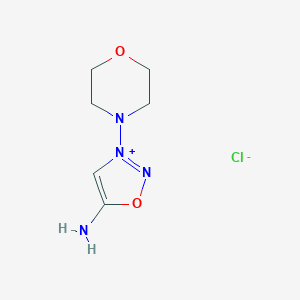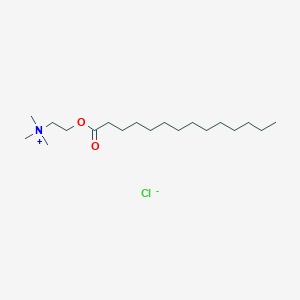
N-pentyl-N-(pyridin-3-ylmethyl)nitrous Amide
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Synthesis Analysis
The synthesis of related compounds often involves reactions between specific nitrogen-containing ligands and metal ions, leading to complex structures. For example, the synthesis of complexes with pentadentate ligands demonstrates the formation of robust double helical complexes, highlighting the potential methods for constructing intricate molecular architectures (Alcock et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds can be highly complex, featuring mononuclear and polynuclear complexes with metal ions. These structures are often stabilized by specific ligand-metal interactions, as seen in studies involving copper and nickel complexes with pentadentate ligands (Hubert et al., 2007). Such analyses provide insights into the coordination chemistry and structural preferences of these compounds.
Chemical Reactions and Properties
Chemical reactions involving similar compounds can lead to the formation of nitrosyls and other reactive intermediates. For instance, the synthesis and reactivities of (Fe-NO)6 nitrosyls derived from polypyridine-carboxamide ligands highlight the photoactive properties and potential for S-nitrosylation reactions (Afshar et al., 2004).
Physical Properties Analysis
The physical properties of related compounds, such as crystal structure and thermal behavior, are crucial for understanding their stability and potential applications. Research on the crystal and molecular structures of complexes with polydentate ligands offers valuable information on the geometries and intermolecular interactions that define these properties (Pérez et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and binding capabilities, are key to the application of these compounds in catalysis, drug design, and material science. Studies on the general and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine demonstrate the versatility and efficiency of methods for creating amide bonds, a fundamental chemical property relevant to a wide range of synthetic applications (Dunetz et al., 2011).
科研应用
Food-borne Amines and Amides as Potential Precursors of Carcinogens
Research has highlighted the significance of naturally occurring amines and amides as precursors to carcinogenic N-nitroso compounds in vivo, underscoring their potential role in the incidence of human cancer. Studies on various foods, including seafood and fermented products, have identified high levels of certain amines that could convert into carcinogenic compounds under specific conditions (Lin, 1986).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
The synthesis and chemistry of heterocyclic N-oxide derivatives, such as those from pyridine, have been explored for their utility in organic synthesis, catalysis, and medicinal applications. These compounds are known for their versatility as synthetic intermediates and have shown potential in forming metal complexes, designing catalysts, and exhibiting biological activities, including anticancer and antibacterial properties (Li et al., 2019).
Role in Nitrification and Nitrous Oxide Emission
Nitrifier denitrification, a pathway where ammonia is oxidized to nitrite followed by the reduction to nitrous oxide (N2O), involves compounds that can affect greenhouse gas emissions and fertilizer nitrogen losses in agricultural soils. Understanding the role of amines and amides in this process is crucial for developing strategies to mitigate environmental impacts (Wrage et al., 2001).
Risk Assessment of Carcinogenic N-nitroso Compounds Formation
A detailed review of dietary precursors to N-nitroso compounds emphasizes the need for a comprehensive understanding of their formation mechanisms and potential health risks. This research assesses the risk posed by various dietary components and their nitrosation potential, contributing to the development of cancer-prevention strategies (Shephard et al., 1987).
Catalytic Reduction of Aromatic Nitro Compounds
Studies on the catalytic reduction of nitro aromatics to amines, isocyanates, carbamates, and ureas using CO highlight the importance of understanding the reactions of nitrous compounds for synthetic applications. These reactions are crucial for developing efficient methods for producing key organic intermediates and finished products (Tafesh & Weiguny, 1996).
性质
IUPAC Name |
N-pentyl-N-(pyridin-3-ylmethyl)nitrous amide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-3-4-8-14(13-15)10-11-6-5-7-12-9-11/h5-7,9H,2-4,8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALWODOTRBXTPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CC1=CN=CC=C1)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407875 |
Source


|
| Record name | N'-Nitrosopentyl-(3-picolyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pentyl-N-(pyridin-3-ylmethyl)nitrous Amide | |
CAS RN |
124521-15-9 |
Source


|
| Record name | N'-Nitrosopentyl-(3-picolyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。


![3-Methyl-2-methylaminoimidazo[4,5-F]quinoline](/img/structure/B13716.png)
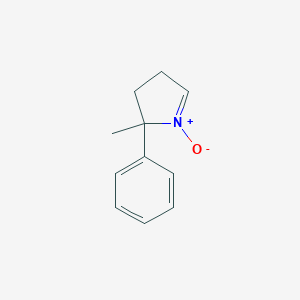
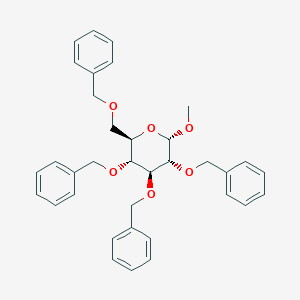
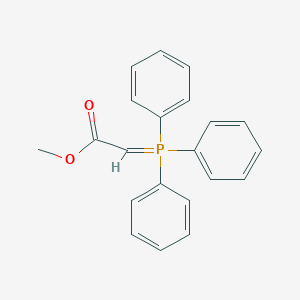


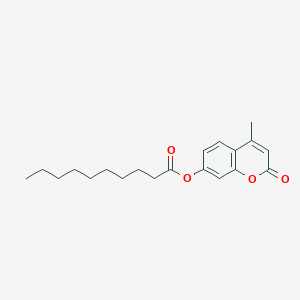
![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13747.png)
